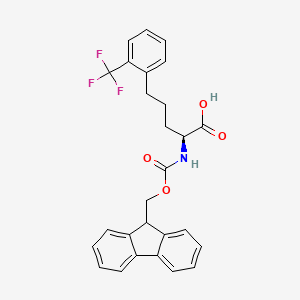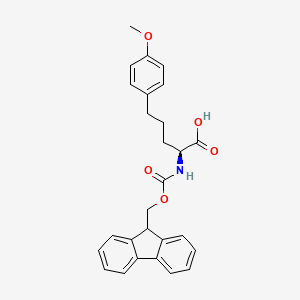![molecular formula C22H25NO4 B8229348 Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-](/img/structure/B8229348.png)
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is a derivative of glycine, an amino acid, with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-methylbutyl substituent. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Alkylation: The protected glycine is then alkylated with 3-methylbutyl bromide in the presence of a base like potassium carbonate to introduce the 3-methylbutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 3-methylbutyl group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Deprotection: Glycine derivatives without the Fmoc group.
Substitution: Substituted glycine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme mechanisms.
Wirkmechanismus
The compound acts primarily as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during peptide chain elongation. The 3-methylbutyl group can influence the hydrophobicity and steric properties of the resulting peptides, affecting their biological activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar structure but without the 3-methylbutyl group.
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar protecting group but with alanine instead of glycine.
Uniqueness
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is unique due to the presence of both the Fmoc protecting group and the 3-methylbutyl substituent, which provides distinct hydrophobic and steric properties, making it valuable in specific peptide synthesis applications.
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(2)11-12-23(13-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJNGDMCTLPUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B8229340.png)

